![molecular formula C38H60O11 B1251467 (1S,2R,4aS,6aR,8R,9R,10aS,12aS)-9-acetyloxy-2,4a,7,7,10a,12a-hexamethyl-2-[(2R)-3-methylbutan-2-yl]-3-oxo-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4,5,6,6a,8,9,10,11,12-decahydrochrysene-1-carboxylic acid](/img/structure/B1251467.png)
(1S,2R,4aS,6aR,8R,9R,10aS,12aS)-9-acetyloxy-2,4a,7,7,10a,12a-hexamethyl-2-[(2R)-3-methylbutan-2-yl]-3-oxo-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4,5,6,6a,8,9,10,11,12-decahydrochrysene-1-carboxylic acid
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Overview
Description
(1S,2R,4aS,6aR,8R,9R,10aS,12aS)-9-acetyloxy-2,4a,7,7,10a,12a-hexamethyl-2-[(2R)-3-methylbutan-2-yl]-3-oxo-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4,5,6,6a,8,9,10,11,12-decahydrochrysene-1-carboxylic acid is a natural product found in Chaetomium with data available.
Scientific Research Applications
Asymmetric Synthesis of Complex Organic Compounds
Asymmetric synthesis of complicated bicyclic and tricyclic polypropanoates, derived from ethylidenebis[3,5-dimethylfuran], has been developed. This method involves creating long-chain and polycyclic polypropanoate fragments, which are important for constructing complex molecular architectures in organic synthesis. The process includes the formation of adducts with multiple stereogenic centers and chemoselective ring openings, leading to diverse polycyclic structures (Marchionni & Vogel, 2001).
Solubility Studies in Ethanol–Water Solutions
Research on the solubility of complex saccharides like xylose, mannose, and trehalose dihydrate in ethanol–water solutions provides insights into the physical properties of these substances. Such studies are crucial in understanding the behavior of organic compounds in different solvents, impacting their applications in various fields like pharmaceuticals and food science (Gong, Wang, Zhang, & Qu, 2012).
Synthesis of Beta-C-manno-Pyranosides
Research into the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane derivatives and beta-C-manno-pyranosides is significant for constructing complex carbohydrates and glycoconjugates. These compounds have potential applications in medicinal chemistry, particularly in the synthesis of novel drugs and bioactive molecules (Gerber & Vogel, 2001).
Chiral Building Blocks for Prostanoids
The synthesis of chiral oxabicycloheptane derivatives serves as a fundamental step in the construction of prostanoids, a class of bioactive lipid compounds. This research contributes to the development of new methods for creating biologically active molecules with potential therapeutic applications (Valiullina, Ivanova, Shitikova, & Miftakhov, 2019).
properties
Product Name |
(1S,2R,4aS,6aR,8R,9R,10aS,12aS)-9-acetyloxy-2,4a,7,7,10a,12a-hexamethyl-2-[(2R)-3-methylbutan-2-yl]-3-oxo-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4,5,6,6a,8,9,10,11,12-decahydrochrysene-1-carboxylic acid |
---|---|
Molecular Formula |
C38H60O11 |
Molecular Weight |
692.9 g/mol |
IUPAC Name |
(1S,2R,4aS,6aR,8R,9R,10aS,12aS)-9-acetyloxy-2,4a,7,7,10a,12a-hexamethyl-2-[(2R)-3-methylbutan-2-yl]-3-oxo-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4,5,6,6a,8,9,10,11,12-decahydrochrysene-1-carboxylic acid |
InChI |
InChI=1S/C38H60O11/c1-18(2)19(3)38(10)26(41)16-37(9)22-11-12-25-34(5,6)31(49-33-29(44)28(43)27(42)24(17-39)48-33)23(47-20(4)40)15-35(25,7)21(22)13-14-36(37,8)30(38)32(45)46/h18-19,23-25,27-31,33,39,42-44H,11-17H2,1-10H3,(H,45,46)/t19-,23-,24-,25+,27-,28+,29-,30+,31+,33+,35-,36+,37-,38+/m1/s1 |
InChI Key |
FBAPXRMZLULGNA-TVJNVOSNSA-N |
Isomeric SMILES |
C[C@H](C(C)C)[C@@]1([C@H]([C@@]2(CCC3=C([C@]2(CC1=O)C)CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C)C)C)C(=O)O)C |
Canonical SMILES |
CC(C)C(C)C1(C(C2(CCC3=C(C2(CC1=O)C)CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)C)C)C(=O)O)C |
synonyms |
9-acetoxy-2-(1,2-dimethylpropyl)-8-((beta-D-glucopyranosyl)oxy)-1,2,3,4,4a,5,6,6a,7,8,9,10,10a,11,12,12a-hexadecahydro-2,4a,7,7,10a,12a-hexamethyl-3-oxochrysene-1-carboxylic acid WF 11605 WF-11605 WF11605 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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